Furfural is an aldehyde that is furan with the hydrogen at position 2 substituted by a formyl group. It has a role as a Maillard reaction product and a metabolite. It is a member of furans and an aldehyde. It is functionally related to a furan.
Furfural is a natural product found in Francisella tularensis, Angelica gigas, and other organisms with data available.
2-furancarboxaldehyde is a metabolite found in or produced by Saccharomyces cerevisiae.
A heterocyclic compound consisting of a furan where the hydrogen at position 2 is substituted by a formyl group.
See also: Chamomile (part of).
C5H4O2
C4H3OCHO
Furfural
CAS No.: 98-01-1
Cat. No.: VC20850742
Molecular Formula: C5H4O2
C5H4O2
C4H3OCHO
Molecular Weight: 96.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98-01-1 |
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Molecular Formula | C5H4O2 C5H4O2 C4H3OCHO |
Molecular Weight | 96.08 g/mol |
IUPAC Name | furan-2-carbaldehyde |
Standard InChI | InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H |
Standard InChI Key | HYBBIBNJHNGZAN-UHFFFAOYSA-N |
SMILES | C1=COC(=C1)C=O |
Canonical SMILES | C1=COC(=C1)C=O |
Boiling Point | 323.1 °F at 760 mmHg (NTP, 1992) 161.7 °C 161.00 to 162.00 °C. @ 760.00 mm Hg 162 °C 323 °F |
Colorform | Colorless, oily liquid ... Turns yellow to brown on exposure to air and light and resinifies Colorless liquid (becomes reddish-brown on exposure to light and air) |
Flash Point | 140 °F (NTP, 1992) 60 °C, closed cup 60 °C (140 °F) (Closed cup) 60 °C c.c. 140 °F |
Melting Point | -33.7 °F (NTP, 1992) -38.1 °C -37 °C -36.5 °C -34 °F |
Introduction
Chemical Properties and Structure
Furfural features an aldehyde group attached to the 2-position of a furan ring. As a heterocyclic aldehyde, it exhibits chemical behavior characteristic of both aromatic compounds and aldehydes, though with less aromatic character than benzene . This unique structure contributes to its versatility in chemical transformations.
Physical and Chemical Properties
Furfural's physical and chemical properties make it valuable for various industrial applications. Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of Furfural
Parameter | Value |
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Molecular Formula | C₅H₄O₂ or C₄H₃OCHO |
Molecular Weight | 96.0841 g/mol |
Appearance | Colorless to reddish-brown mobile liquid |
Odor | Penetrating, characteristic |
Boiling Point | 161.7°C |
Density | 1.16 g/ml at 20°C |
Flash Point | 140°F |
Water Solubility | 7.81 g/100 ml at 20°C |
Solvent Solubility | Miscible in alcohols, ethers, and most organic solvents |
Vapor Pressure | 2.6 mm Hg at 20°C |
Octanol/Water Partition Coefficient (Log Kow) | 0.35 at 20°C |
Furfural readily dissolves in most polar organic solvents but exhibits limited solubility in water and alkanes. When heated in acidic conditions, it undergoes irreversible polymerization, acting as a thermosetting polymer . Its chemical reactivity includes hydrogenation, oxidation, decarbonylation, and various condensation reactions that enable its conversion into numerous valuable derivatives.
Production Methods
Industrial Production
Industrial furfural production primarily relies on the acid-catalyzed dehydration of pentose sugars, particularly xylose, derived from lignocellulosic biomass. The chemical reaction can be represented as:
Traditional production methods employ mineral acids such as sulfuric acid or hydrochloric acid as catalysts in aqueous solutions . The process involves heating agricultural byproducts containing hemicellulose, such as corncobs, oat, wheat bran, or sawdust, with acid catalysts to facilitate the dehydration of pentosan polymers.
The global production capacity for furfural was approximately 800,000 tons as of 2012, with China being the predominant supplier. Other major commercial producers include Illovo Sugar in South Africa and Central Romana in the Dominican Republic . Depending on the feedstock type, between 3% and 10% of the mass of crop residue can be recovered as furfural .
Production Process
In conventional industrial processes, the furfural production follows several key steps:
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Preparation of lignocellulosic biomass containing pentosans
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Acid-catalyzed hydrolysis of pentosans to pentoses (primarily xylose)
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Dehydration of pentoses to furfural
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Separation of furfural by steam distillation
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Purification of the final product
During production, furfural and water evaporate together from the reaction mixture and separate upon condensation. Lignocellulosic residue remaining after furfural extraction is typically dried and burned to provide steam for operating the furfural plant. More energy-efficient facilities may utilize excess residue for co-generation of electricity, cattle feed, activated carbon, or as mulch/fertilizer .
Recent Advances in Catalysis
Research efforts have focused on developing more environmentally friendly and efficient catalytic systems for furfural production. One promising approach involves using carbon-based bifunctional solid acid catalysts in biphasic systems .
A recent study demonstrated the synthesis of furfural from xylose using flax straw-based bifunctional solid acid catalyst prepared through impregnation-carbonization and sulfonation processes. The catalyst exhibited a surface area of 516.03 m²/g, total acid density of 4.767 ± 0.23 mmol/g, and SO₃H density of 1.033 ± 0.1 mmol/g. In a biphasic system of water and 2-methyl tetrahydrofuran, this catalyst achieved a maximum furfural yield of approximately 64.7% with 88.0% selectivity at 180°C, 2 hr reaction time, and 0.2 g catalyst loading .
These advances aim to replace conventional homogeneous acid catalysts with easily separable and reusable solid acid catalysts, addressing environmental concerns associated with toxic effluents from traditional processes.
Applications and Uses
Furfural's diverse applications stem from its unique solvent properties and role as a versatile chemical intermediate.
Industrial Solvent Applications
One of furfural's primary industrial applications is as a selective solvent in petroleum refining. All major oil companies use furfural as a selective solvent in the refining of lubricating oils, a technology first developed by a subsidiary of Texaco, the Indian Refining Company . This application leverages furfural's unique ability to dissolve aromatics and unsaturated olefins, thereby improving the quality of motor oils with enhanced temperature-viscosity properties.
In petroleum refining, furfural facilitates the removal of aromatics, polar components, and mercaptans. It also serves as a decolorizing agent for refining crude wood rosin .
During World War II, furfural-based extractive distillation was developed for butadiene purification in synthetic rubber manufacturing. This technology enables the separation of butadiene or isoprene from other C4 and C5 hydrocarbons, respectively .
Chemical Feedstock
Furfural serves as a crucial non-petroleum-based chemical feedstock for producing various chemicals and materials:
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Furfuryl alcohol (FA) - produced through hydrogenation of furfural, used in furan resins for thermoset polymer matrix composites, cements, adhesives, casting resins, and coatings
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Tetrahydrofurfuryl alcohol (THFA) - obtained by further hydrogenation of furfuryl alcohol, used as a solvent in agricultural formulations and as an adjuvant for herbicides
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Furan - manufactured via palladium-catalyzed decarbonylation of furfural
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Methyltetrahydrofuran - an important solvent derived from furfural
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Furoic acid - produced through oxidation of furfural
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Various other furan derivatives with applications in materials science and chemical synthesis
Natural Occurrence
Furfural is naturally found in various cooked or heated foods. Notable concentrations include:
Reaction Mechanisms and Chemical Transformations
Hydrodeoxygenation Mechanisms
Research on the reaction mechanisms of furfural hydrodeoxygenation has provided insights into the pathways for converting furfural into valuable derivatives. Studies on copper-based catalysts have elucidated the key intermediates and energy barriers in these transformations.
The formation of the F-CH₂O intermediate through hydrogenation of the C atom of the C=O group (F-CHO + H = F-CH₂O) represents the kinetically favored initial step in furfural hydrodeoxygenation. This intermediate can then undergo further hydrogenation to form furfuryl alcohol (F-CH₂O + H = F-CH₂OH) .
For the conversion of furfuryl alcohol to 2-methylfuran, the process involves dehydroxylation (F-CH₂OH = F-CH₂ + OH) followed by hydrogenation (F-CH₂ + H = F-CH₃). In this pathway, the formation of H₂O from surface OH and H atom (OH + H = H₂O) has been identified as the rate-controlling step .
Table 2 summarizes key energy barriers in furfural transformation pathways:
Table 2: Energy Barriers in Furfural Transformation Pathways
Reaction Step | Energy Barrier (eV) | Reaction Energy (eV) |
---|---|---|
F-CHO + H = F-CH₂O | 0.82 | -0.34 |
F-CH₂O + H = F-CH₂OH | 1.14 | -0.08 |
C=O direct dissociation | 2.08 | 0.67 |
F-CHO dissociation to F-CO and H | 1.28 | 0.54 |
F-CH₂O dissociation to F-CH₂ and O | 1.24 | 0.29 |
These mechanistic insights guide the development of more selective catalysts for specific furfural transformations, enabling the targeted production of desired derivatives.
Furfural as a Renewable Platform Chemical
Furfural has received significant attention as a potential platform for producing biofuels and biochemicals from renewable resources. In a study supported by the US Department of Energy, furfural was identified among the top 30 platform chemicals that could be derived from biomass, with two of its derivatives—levulinic acid and furan dicarboxylic acid—ranking in the top 10 .
As a natural precursor to furan-based chemicals, furfural presents opportunities for developing integrated production strategies to co-produce valuable chemicals from lignocellulosic biomass. This approach aligns with biorefinery concepts that aim to maximize value extraction from biomass resources through multiple product streams .
Challenges in Competitive Production
Despite its potential, current industrial furfural production relies on relatively inefficient strategies that have limited its capacity and competitiveness against petroleum-based alternatives. Low production yields have diminished its economic viability in the global market .
Addressing these challenges requires:
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Improving catalyst efficiency and selectivity
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Developing more energy-efficient production processes
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Integrating furfural production with other valuable co-products
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Optimizing reaction conditions to maximize yields and minimize byproduct formation
Environmental Considerations
Furfural production from lignocellulosic biomass offers environmental advantages over petroleum-based chemicals. As a renewable resource, biomass-derived furfural contributes to reducing dependence on fossil resources and potentially lowering carbon footprints.
Future Perspectives
The future of furfural as an industrial chemical and platform molecule depends on several interrelated factors:
Catalyst Development
Continued research into improved catalysts remains crucial for enhancing furfural production efficiency and selectivity. Advances in heterogeneous catalysis, particularly using easily separable and reusable solid acid catalysts, offer promising pathways for more sustainable production processes .
Integrated Biorefinery Approaches
Integrating furfural production into comprehensive biorefinery systems that co-produce multiple valuable products from lignocellulosic feedstocks presents opportunities for improving economic viability. Such integration can distribute production costs across multiple revenue streams while maximizing resource utilization .
Emerging Applications
Exploration of new applications for furfural and its derivatives in materials science, energy storage, and specialty chemicals could expand market opportunities. Research into furfural-derived polymers, solvents, and fuels continues to uncover potential high-value applications that could enhance the commercial attractiveness of furfural production .
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